Heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester
Overview
Description
Heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester is an organic compound with the molecular formula C13H26O5. It is an ester derived from heptanoic acid and a triethylene glycol derivative. This compound is known for its unique structure, which includes a heptanoic acid moiety and a triethylene glycol chain, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester typically involves the esterification of heptanoic acid with 2-[2-(2-hydroxyethoxy)ethoxy]ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product. The use of high-purity reactants and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group present in the triethylene glycol chain. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or other halogenating agents in an organic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the preparation of biologically active molecules and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester is primarily based on its ability to undergo esterification and hydrolysis reactions. The ester functional group can be hydrolyzed in the presence of water and an acid or base catalyst, releasing heptanoic acid and the corresponding alcohol. This hydrolysis reaction is crucial in various biochemical and industrial processes .
Molecular Targets and Pathways:
Ester Hydrolysis: Catalyzed by esterases or chemical catalysts, leading to the release of heptanoic acid and triethylene glycol derivatives.
Esterification: Involves the reaction of heptanoic acid with alcohols to form esters, which can be used in various applications.
Comparison with Similar Compounds
Heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester can be compared with other similar compounds such as:
Heptanoic acid, ethyl ester: A simpler ester with a shorter ethyl chain, used primarily as a flavoring agent and solvent.
Heptanoic acid, 2-ethyl-, methyl ester: Contains a branched alkyl chain, used in the synthesis of specialty chemicals and as a fragrance component.
Heptanoic acid, 2-ethyl-: A carboxylic acid with a branched alkyl chain, used in the production of lubricants and plasticizers.
Uniqueness: this compound is unique due to its triethylene glycol chain, which imparts distinct physicochemical properties such as increased solubility and flexibility. This makes it particularly valuable in applications requiring specific solubility and reactivity characteristics .
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl heptanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O5/c1-2-3-4-5-6-13(15)18-12-11-17-10-9-16-8-7-14/h14H,2-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJKBIIXJRBXNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCCOCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450571 | |
Record name | Heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62304-83-0 | |
Record name | Heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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